3,4-Epoxy-2-methyl-1-butene (CAS 7437-61-8), commonly designated as isoprene monoxide or EPOX-II, is a highly reactive bifunctional building block characterized by an isopropenyl group attached to an unsubstituted oxirane ring. With a density of 0.936 g/cm³ and a boiling point of 101.3°C, it serves as a specialized intermediate in pharmaceutical synthesis, agrochemical development, and as a critical analytical standard in toxicology[1]. Unlike its unmethylated counterpart, butadiene monoxide, this compound features a sterically hindered, electron-rich double bond paired with a highly accessible epoxide ring. This distinct regiochemistry allows for selective nucleophilic ring-opening while preserving the isopropenyl moiety for subsequent cross-linking, polymerization, or cycloaddition reactions, making it a high-value precursor for complex organic synthesis .
Substituting 3,4-epoxy-2-methyl-1-butene with its structural isomer 1,2-epoxy-2-methyl-3-butene (EPOX-I) or the simpler butadiene monoxide fundamentally alters downstream synthetic and metabolic pathways. In EPOX-I, the epoxide ring is located on the methyl-substituted carbons, creating significant steric hindrance that impedes nucleophilic attack during ring-opening reactions[1]. Conversely, 3,4-epoxy-2-methyl-1-butene features an unsubstituted oxirane ring, enabling rapid, high-yield functionalization while leaving the isopropenyl double bond intact. Furthermore, in toxicological models, EPOX-II exhibits distinct conjugation kinetics with glutathione S-transferases and a unique propensity for further oxidation to isoprene diepoxide by CYP2E1; therefore, EPOX-I cannot serve as a viable proxy in biological or pharmacokinetic assays [2].
Attempting to synthesize 3,4-epoxy-2-methyl-1-butene in-house via the epoxidation of isoprene is highly inefficient. Standard electrophilic epoxidation heavily favors attack at the more electron-rich, methyl-substituted C1-C2 double bond, predominantly yielding the unwanted 1,2-epoxy-2-methyl-3-butene (EPOX-I) isomer [1]. Achieving high selectivity for the C3-C4 epoxide (EPOX-II) requires specialized Ag/α-Al2O3 catalysts and still results in mixed isomer pools that demand costly, complex chromatographic separation . Direct procurement of isolated 3,4-epoxy-2-methyl-1-butene bypasses these low-yield synthetic bottlenecks, ensuring immediate access to the pure regiochemical isomer required for downstream functionalization.
| Evidence Dimension | Isomer yield during standard isoprene epoxidation |
| Target Compound Data | Direct procurement guarantees 100% target isomer availability |
| Comparator Or Baseline | In-house isoprene epoxidation (Heavily favors EPOX-I formation) |
| Quantified Difference | Eliminates the severe yield loss and separation costs associated with off-target epoxidation |
| Conditions | Standard electrophilic epoxidation or biological oxidation of isoprene |
Procuring the purified compound eliminates the yield penalties and purification costs associated with forcing the thermodynamically disfavored epoxidation of isoprene's unsubstituted double bond.
When utilizing monoepoxides as building blocks for pharmaceutical or agrochemical derivatives, the regiochemistry of 3,4-epoxy-2-methyl-1-butene offers a distinct advantage over its isomer, 1,2-epoxy-2-methyl-3-butene (EPOX-I). In EPOX-I, the oxirane ring is situated on the methyl-substituted carbons, creating significant steric hindrance that impedes nucleophilic attack[1]. Conversely, 3,4-epoxy-2-methyl-1-butene features an unsubstituted C3-C4 oxirane ring, which is highly accessible to nucleophiles such as methanol or amines. This lack of steric blocking enables rapid, high-yield ring-opening reactions while preserving the adjacent isopropenyl group, making it a vastly superior precursor for complex functionalization [2].
| Evidence Dimension | Steric hindrance at the epoxide ring |
| Target Compound Data | Unsubstituted oxirane (C3-C4); highly accessible to nucleophiles |
| Comparator Or Baseline | 1,2-epoxy-2-methyl-3-butene (EPOX-I) (Methyl-substituted oxirane) |
| Quantified Difference | Eliminates tertiary carbon blocking, enabling rapid and selective ring-opening |
| Conditions | Nucleophilic addition reactions (e.g., methoxylation, amination) in organic synthesis |
Buyers synthesizing complex derivatives require the unsubstituted epoxide of 3,4-epoxy-2-methyl-1-butene to ensure high-yield ring-opening without steric interference.
In toxicological and pharmacokinetic research, 3,4-epoxy-2-methyl-1-butene (EPOX-II) is a mandatory analytical standard because its metabolic trajectory diverges fundamentally from EPOX-I. Studies utilizing human liver microsomes demonstrate that while both monoepoxides are formed from isoprene via CYP2E1, they exhibit distinct glutathione S-transferase (GST) conjugation rates and differing affinities for further oxidation [1]. Specifically, 3,4-epoxy-2-methyl-1-butene is readily epoxidated further to the mutagenic 2-methyl-1,2,3,4-diepoxybutane. Utilizing the exact EPOX-II isomer is therefore critical for accurately modeling the genotoxicity, clearance rates, and half-life of isoprene metabolites in vitro and in vivo, as generic epoxides fail to replicate this specific enzymatic pathway[2].
| Evidence Dimension | Metabolic conversion to isoprene diepoxide |
| Target Compound Data | Specific substrate for CYP2E1-mediated oxidation to mutagenic diepoxide |
| Comparator Or Baseline | Generic epoxides or EPOX-I |
| Quantified Difference | Provides the exact isomeric intermediate required to isolate the secondary epoxidation step |
| Conditions | In vitro microsomal incubations (CYP2E1) and GST conjugation assays |
Procurement of this specific isomer is strictly required for toxicological laboratories mapping the precise mutagenic pathways of isoprene inhalation.
3,4-Epoxy-2-methyl-1-butene is procured as a bifunctional building block where rapid, nucleophilic ring-opening of the unhindered epoxide is required, followed by functionalization of the intact isopropenyl group. This dual reactivity is leveraged to synthesize targeted active pharmaceutical ingredients (APIs) and specialized pesticides[1].
Environmental health and toxicology laboratories procure this exact isomer (EPOX-II) as an analytical standard to track CYP2E1-mediated isoprene metabolism. It is essential for evaluating glutathione S-transferase (GST) conjugation rates and mapping the formation of mutagenic diepoxides in mammalian microsome assays[2].
In materials science, this compound is utilized as a reactive diluent or advanced cross-linking agent. Manufacturers leverage the highly accessible epoxide ring to anchor the molecule to a substrate, subsequently utilizing the electron-rich isopropenyl double bond for secondary polymerization or elastomer curing [1].